Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-
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Overview
Description
Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- is a complex organic compound with a unique structure It is characterized by the presence of a phenol group substituted with a dimethylaminomethyl group and two 1,1-dimethylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- typically involves the reaction of phenol with formaldehyde and dimethylamine. This reaction is carried out under vacuum conditions to remove the water produced during the reaction . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The removal of by-products and purification of the final compound are critical steps in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenol ring.
Scientific Research Applications
Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- involves its interaction with biological molecules. For example, it produces methemoglobin by catalytically transferring electrons from ferrohemoglobin to oxygen . This process is terminated by binding of the oxidized compound to compounds with free SH groups.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-(1,1-dimethylpropyl)-: This compound has a similar phenol structure but lacks the dimethylaminomethyl group.
4-(Dimethylamino)phenol: This compound contains a dimethylamino group but does not have the additional 1,1-dimethylpropyl groups.
Uniqueness
Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a catalyst in epoxy resin chemistry and its potential medical applications set it apart from other similar compounds.
Properties
CAS No. |
38069-47-5 |
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Molecular Formula |
C19H33NO |
Molecular Weight |
291.5 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]-2,6-bis(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C19H33NO/c1-9-18(3,4)15-11-14(13-20(7)8)12-16(17(15)21)19(5,6)10-2/h11-12,21H,9-10,13H2,1-8H3 |
InChI Key |
HCGXFFZSLFDDFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)CC)CN(C)C |
Origin of Product |
United States |
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